3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one
Description
3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone substituted with a dimethylamino group and a pyridine ring bearing fluoro and trifluoromethyl groups. The electron-withdrawing trifluoromethyl and fluoro substituents on the pyridine ring enhance its electrophilicity, making it a candidate for nucleophilic addition reactions and enzyme inhibition studies .
Properties
IUPAC Name |
3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2O/c1-17(2)4-3-9(18)10-8(12)5-7(6-16-10)11(13,14)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYETRCZHXWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multi-step approach:
Construction of the Pyridine Ring : The pyridine core substituted at positions 3 and 5 with fluorine and trifluoromethyl groups, respectively, is synthesized or sourced as a key intermediate. Methods for pyridine ring formation include cyclization reactions or functional group transformations on pre-existing pyridine derivatives.
Formation of the Enone Side Chain : The prop-2-en-1-one (enone) side chain bearing the dimethylamino substituent at the 3-position is introduced via condensation reactions, often involving ketones and amines under controlled conditions.
Coupling of Pyridine and Enone Moieties : The final assembly involves linking the substituted pyridine to the enone side chain, typically through condensation or coupling reactions under catalytic or base-mediated conditions.
Detailed Preparation Method
Based on available research and patent literature, the following detailed method is representative for synthesizing the compound:
Reaction Conditions and Optimization
Temperature Control : Reactions are typically conducted at temperatures ranging from ambient to moderate heating (e.g., 40–80°C) to balance reaction rates and selectivity.
Catalysts and Reagents : Use of catalysts such as gold complexes or quaternary ammonium salts has been reported to facilitate key bond formations.
Reaction Time : Varies depending on step, typically from 1 to 24 hours, monitored by TLC or spectroscopic methods.
Solvent Choice : Common solvents include dichloromethane, acetonitrile, or water mixtures, chosen for solubility and reaction compatibility.
Representative Data from Literature
Comparative Notes on Similar Compounds
Analogous compounds such as (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one and fluorophenyl-substituted derivatives have been synthesized using similar condensation protocols with yields ranging from 70% to 88%.
The introduction of fluorine and trifluoromethyl groups requires specific fluorination and trifluoromethylation steps, which are critical for the compound's unique properties.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pyridine ring functionalization | Fluorinating agents, trifluoromethyl sources | Controlled temp, selective fluorination | 3-fluoro-5-(trifluoromethyl)pyridin-2-yl intermediate |
| 2 | Enone fragment synthesis | Methyl ketones, dimethylamine derivatives | Mild heating, ammonium salt reagents | 3-(Dimethylamino)prop-2-en-1-one fragment |
| 3 | Coupling reaction | Base, solvents (DCM, MeCN) | Ambient to moderate heat, catalyst if needed | Target compound formation |
| 4 | Purification | Chromatography (reverse phase) | Gradient elution with MeCN/H₂O + TFA | Pure 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one |
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Bases and Nucleophiles: Such as sodium hydroxide or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one involves its interaction with molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may influence specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s structural uniqueness lies in its pyridine ring substitutions. Below is a comparative analysis with analogs (Table 1):
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Electron-Withdrawing Effects : The trifluoromethyl and fluoro groups in the target compound increase electrophilicity compared to analogs with simple phenyl or furan substituents. This may enhance reactivity in Michael addition reactions or binding to electron-rich biological targets .
Dihedral Angles: In chalcones like (E)-3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing conjugation and stability . The pyridine ring in the target compound may adopt a planar conformation due to intramolecular hydrogen bonding, though crystallographic data is lacking.
Biological Activity : The 4-fluorophenyl analog in exhibits MAO inhibition, suggesting that fluorine substitution enhances interaction with enzyme active sites. The trifluoromethyl group in the target compound could further modulate binding affinity .
Physicochemical Properties
- Solubility: The trifluoromethyl group likely reduces aqueous solubility compared to non-fluorinated analogs but improves lipid membrane permeability, a critical factor in drug design .
- Thermal Stability : While melting points for the target compound are unavailable, analogs like those in show stability up to 145°C, suggesting similar thermal resilience .
Computational and Crystallographic Insights
- Software Tools : Programs like SHELXL () and WinGX () are used for crystallographic refinement of similar chalcones. Computational modeling could predict the target compound’s hydrogen-bonding patterns, akin to those in and .
- Hirshfeld Surface Analysis : For chalcones in , intermolecular interactions (e.g., C–H···F) dominate crystal packing. The target compound’s fluorine and trifluoromethyl groups may promote similar interactions .
Biological Activity
3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one, commonly referred to as a pyridine derivative, is a synthetic organic compound characterized by its unique structural features, including a dimethylamino group and an α,β-unsaturated carbonyl system. This compound is gaining attention in medicinal chemistry due to its potential pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 286.24 g/mol. The structure includes:
- Dimethylamino Group : Enhances solubility and biological activity.
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
- Trifluoromethyl Substitution : Increases lipophilicity and metabolic stability.
Predicted Pharmacological Effects
Using computational tools like the Prediction of Activity Spectra for Substances (PASS), the compound has been predicted to exhibit various biological activities, including:
- Antimicrobial : Potential activity against bacterial and fungal strains.
- Anticancer : Inhibition of cancer cell proliferation.
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.
The biological activity can be attributed to the interaction of the compound with various biological targets, including receptors and enzymes. The α,β-unsaturated carbonyl system is known to facilitate Michael addition reactions, which may lead to the modulation of signaling pathways in cells.
Anticancer Activity
A study evaluating the anticancer properties of similar pyridine derivatives found that modifications in the substituents significantly influenced cytotoxicity against different cancer cell lines. For instance, derivatives with trifluoromethyl groups showed enhanced potency compared to their non-fluorinated counterparts.
Antimicrobial Properties
Research conducted on related compounds demonstrated that the presence of a dimethylamino group correlated with increased antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of fluorinated pyridine derivatives with dimethylamino-enone precursors. Key steps include:
- Controlled temperature (e.g., 60–80°C) to avoid side reactions from the trifluoromethyl group .
- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates .
- Monitoring progress via HPLC to ensure intermediates are formed with >90% purity before proceeding .
Q. How can researchers characterize the spatial arrangement and stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Crystallize the compound using slow vapor diffusion (e.g., hexane/ethyl acetate) to resolve bond angles and confirm the (E)- or (Z)-configuration of the enone moiety .
- Advanced NMR : Use 2D NOESY to detect spatial proximity between the dimethylamino group and pyridyl fluorine, confirming conformational stability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, precise stoichiometry of fluorinated reactants) to minimize batch variability .
- Degradation Analysis : Perform stability studies under varying temperatures (4°C vs. room temperature) to assess if decomposition (e.g., hydrolysis of the enone) contributes to spectral discrepancies .
- Statistical Validation : Apply principal component analysis (PCA) to NMR datasets to identify outlier batches and correlate with reaction parameters .
Q. What computational methods are effective in predicting the compound’s reactivity with nucleophiles or electrophiles?
- Methodological Answer :
- DFT Calculations : Model the electron density of the enone system to predict sites of nucleophilic attack, focusing on the α,β-unsaturated carbonyl’s LUMO profile .
- MD Simulations : Study solvation effects on reactivity using explicit solvent models (e.g., water or DMSO) to simulate reaction pathways .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?
- Methodological Answer :
- Stress Testing : Expose the compound to 0.1M HCl/NaOH or at 50°C for 24 hours. Monitor degradation via LC-MS, identifying products like hydrolyzed pyridine derivatives or oxidized dimethylamino groups .
- Mechanistic Insight : Use isotopic labeling (e.g., ) in hydrolysis studies to track proton exchange in the enone moiety .
Q. What strategies are recommended for designing analogs with modified bioactivity or solubility?
- Methodological Answer :
- Substituent Screening : Replace the trifluoromethyl group with difluoromethoxy or chloro groups to alter electronic properties and logP values .
- Prodrug Design : Introduce hydrolyzable esters at the dimethylamino group to enhance aqueous solubility .
Q. How can researchers validate the compound’s role in inhibiting specific enzymatic targets (e.g., kinases)?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with purified enzymes. Compare IC values against known inhibitors .
- Docking Studies : Perform molecular docking with X-ray structures of target enzymes (e.g., PDB entries) to identify binding interactions with the pyridyl-fluoro moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
